![molecular formula C13H18N2O4 B14001973 Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyridine carboxylate: The protected amine is then reacted with methyl 2-pyridinecarboxylate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate: Another compound with a BOC protecting group, used in similar synthetic applications.
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate: A related compound with additional functional groups, used in advanced chemical synthesis.
Uniqueness
Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in the field of organic chemistry .
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17) |
Clave InChI |
FKWJVBYNWRZVFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


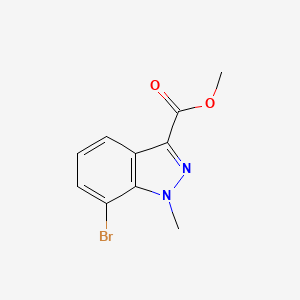
![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
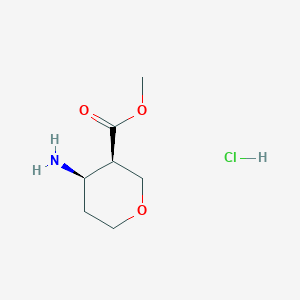
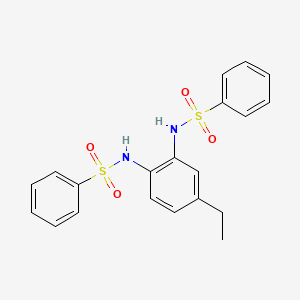
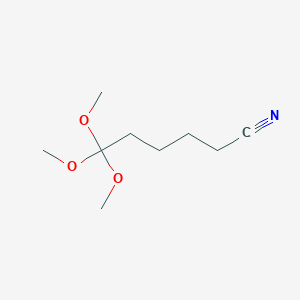
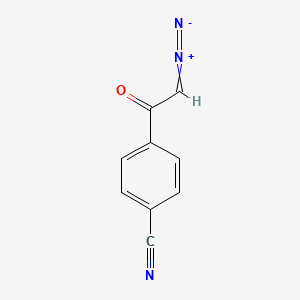

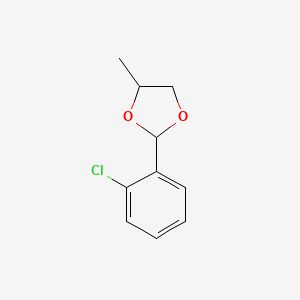
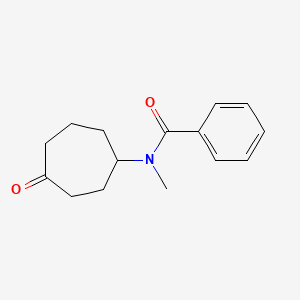
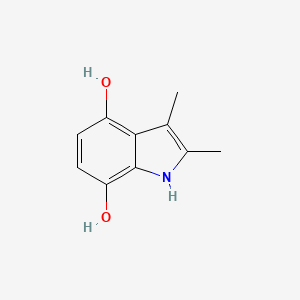
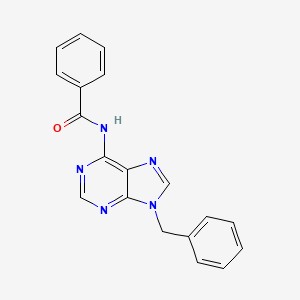
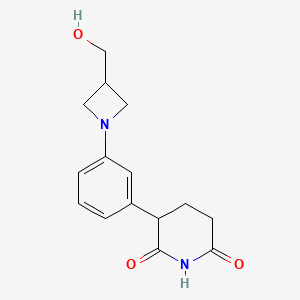
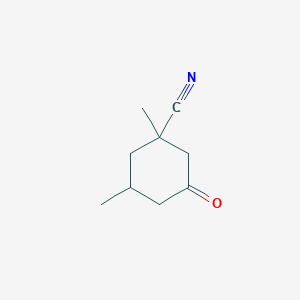
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
